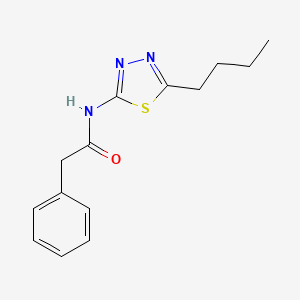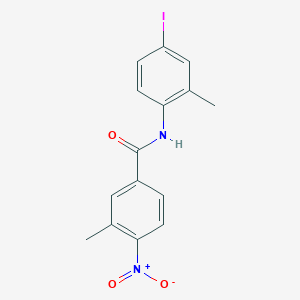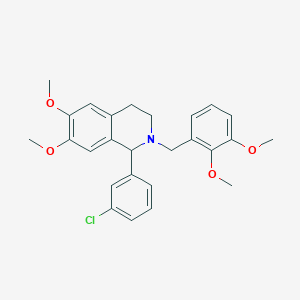![molecular formula C16H17NO5 B4933875 1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene” often involves multi-step reactions, including nitration, methoxylation, and etherification processes. For example, improved procedures for preparing related nitro and methoxy compounds have been demonstrated, highlighting selective nitrosation and clean oxidation processes (Maleski, 1993). Additionally, palladium(0)-catalyzed synthesis methods have been used for creating benzodioxin derivatives, which may offer insights into the synthesis of similar compounds (Massacret et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds containing nitro and methoxy groups, similar to the subject compound, has been explored. Studies on structures like 1-methoxy-4-[(phenylselanyl)methyl]benzene have discussed the effects of σ(C-Se)-π hyperconjugation, which could be analogous to the structural influences in “1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene” (White & Blanc, 2014).
Chemical Reactions and Properties
Chemical reactions involving methoxy and nitro groups are influenced by their electron-donating and electron-withdrawing properties, respectively. The synthesis of novel antitumor agents featuring methoxy groups highlights the potential reactivity of such compounds (Mondal et al., 2003). Furthermore, the nitration of related compounds offers insights into the reactivity of nitro substituents in complex organic molecules (Mikhailov et al., 1971).
Physical Properties Analysis
The physical properties of “1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene” can be inferred from studies on related compounds. For instance, the crystal structure and physical characterization of 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one provide insights into the crystallinity, molecular packing, and intermolecular interactions that may be present in similar compounds (Guo et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be deduced from the functional groups present in “1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene.” The interaction of methoxy and nitro groups with other chemical species and their influence on the molecule's overall reactivity have been studied, providing a foundation for understanding the chemical behavior of similar compounds (D. Vione et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(2-methoxyphenoxy)propoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-15-9-4-5-10-16(15)22-12-6-11-21-14-8-3-2-7-13(14)17(18)19/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNNEWVARNPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933813.png)

![2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4933831.png)

![3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4933849.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)

![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)